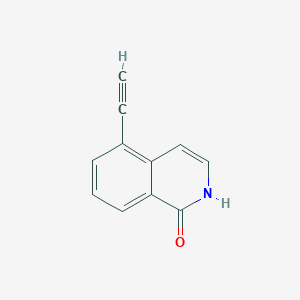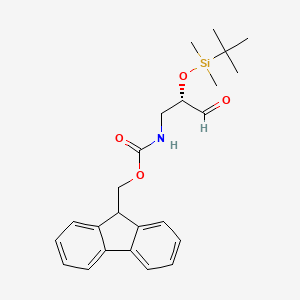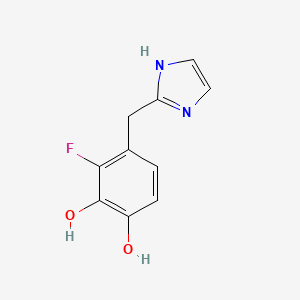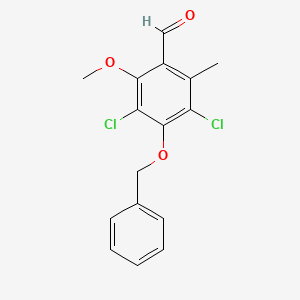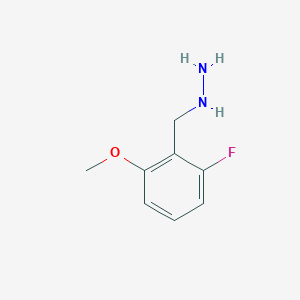
2,3,5,6-Tetraaminopyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,3,5,6-tetraamine hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its multiple amine groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3,5,6-tetraamine hydrochloride typically involves a two-step process: nitration and hydrogenation. The nitration step uses a mixture of oleum and fuming nitric acid to improve the yield and purity of the intermediate product. The hydrogenation step employs a H2/Pd/C/C2H5OH system, resulting in a highly efficient conversion .
Industrial Production Methods: In industrial settings, the production of pyridine-2,3,5,6-tetraamine hydrochloride follows similar synthetic routes but on a larger scale. The use of advanced reactors and continuous flow systems ensures high yield and purity while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3,5,6-tetraamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and other oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Pyridine-2,3,5,6-tetraamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of high-performance polymers and materials for military and aerospace applications
Mechanism of Action
The mechanism of action of pyridine-2,3,5,6-tetraamine hydrochloride involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its interaction with enzymes and receptors .
Comparison with Similar Compounds
2,3,5,6-Tetraaminopyridine: Similar in structure but without the hydrochloride component.
Pyridine-2,3,5,6-tetraamine trihydrochloride: A closely related compound with three hydrochloride groups.
Uniqueness: Pyridine-2,3,5,6-tetraamine hydrochloride is unique due to its specific arrangement of amine groups and the presence of the hydrochloride component, which enhances its solubility and reactivity in various chemical environments .
Properties
Molecular Formula |
C5H10ClN5 |
|---|---|
Molecular Weight |
175.62 g/mol |
IUPAC Name |
pyridine-2,3,5,6-tetramine;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,6-7H2,(H4,8,9,10);1H |
InChI Key |
BDAJUYFGYBZCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
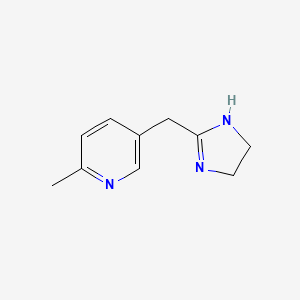
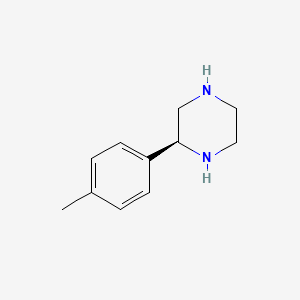
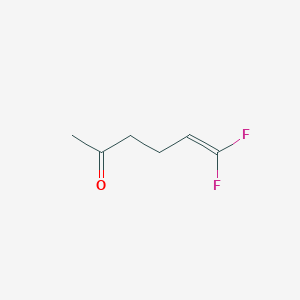
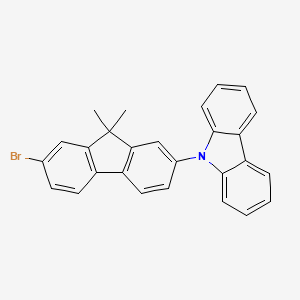
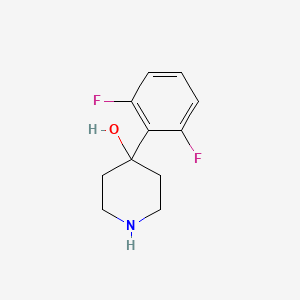
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
